
Fmoc-3-(1-piperidinyl)-L-Ala-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-3-(1-piperidinyl)-L-Ala-OH is a derivative of alanine, an amino acid, that has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a piperidinyl group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal of the Fmoc group under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(1-piperidinyl)-L-Ala-OH typically involves the protection of the amino group of alanine with the Fmoc group, followed by the introduction of the piperidinyl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The piperidinyl group is then introduced through a nucleophilic substitution reaction using piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Fmoc-3-(1-piperidinyl)-L-Ala-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases such as piperidine or cyclohexylamine.
Substitution Reactions: Introduction of various functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: Modifications of the piperidinyl group or the alanine backbone.
Common Reagents and Conditions
Deprotection: Piperidine or cyclohexylamine in dimethylformamide (DMF) or dichloromethane (DCM).
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include deprotected alanine derivatives, substituted alanine derivatives, and oxidized or reduced forms of the compound.
科学研究应用
Chemistry
Fmoc-3-(1-piperidinyl)-L-Ala-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of peptides and proteins.
Medicine
This compound is used in the development of peptide-based drugs and therapeutic agents. It is also employed in the synthesis of peptide vaccines and diagnostic tools.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products.
作用机制
The mechanism of action of Fmoc-3-(1-piperidinyl)-L-Ala-OH involves the protection and deprotection of the amino group of alanine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions.
相似化合物的比较
Similar Compounds
Fmoc-L-Ala-OH: Lacks the piperidinyl group, making it less versatile in certain synthetic applications.
Boc-3-(1-piperidinyl)-L-Ala-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, which requires different deprotection conditions.
Cbz-3-(1-piperidinyl)-L-Ala-OH: Uses a benzyloxycarbonyl (Cbz) protecting group, which is less commonly used in modern peptide synthesis.
Uniqueness
Fmoc-3-(1-piperidinyl)-L-Ala-OH is unique due to its combination of the Fmoc protecting group and the piperidinyl group. This combination provides stability during synthesis and allows for easy removal of the protecting group under mild conditions, making it highly suitable for solid-phase peptide synthesis.
属性
分子式 |
C22H24N2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C22H24N2O4/c25-21(26)20(24-12-6-1-7-13-24)23-22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,1,6-7,12-14H2,(H,23,27)(H,25,26)/t20-/m0/s1 |
InChI 键 |
JTWRVOTWCIXEBZ-FQEVSTJZSA-N |
手性 SMILES |
C1CCN(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
C1CCN(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
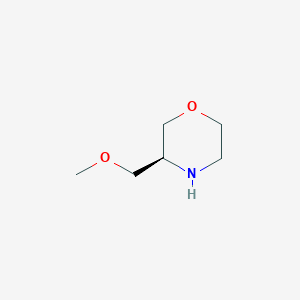

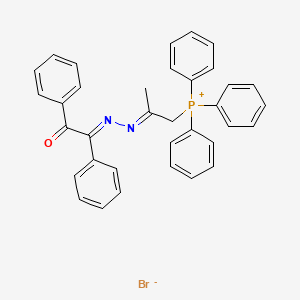
![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)
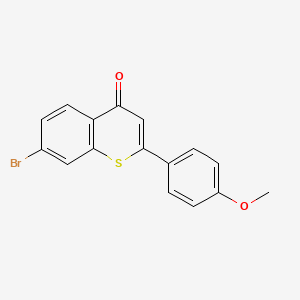
![4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)
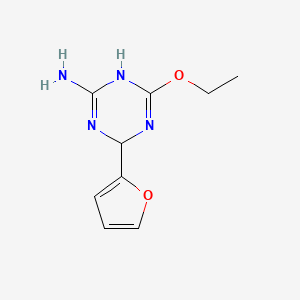
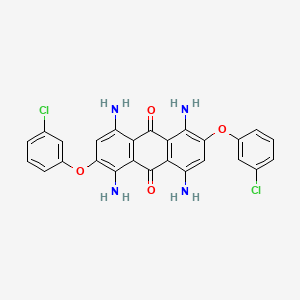
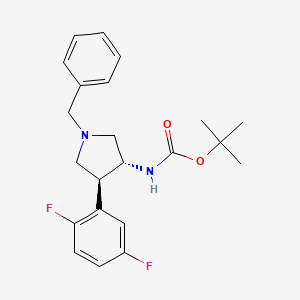

![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)


